molecular formula C17H20FN5O B2675176 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2309709-71-3

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2675176
CAS No.: 2309709-71-3
M. Wt: 329.379
InChI Key: FFKAWOSHRALWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C17H20FN5O and its molecular weight is 329.379. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Research indicates that compounds structurally related to 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine demonstrate significant antimycobacterial activity. For instance, novel fluoroquinolones with modifications on the cyclopropyl and piperidinyl moieties have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). Among these compounds, derivatives featuring a cyclopropyl group and a piperidin-1-yl substituent showed potent in vitro and in vivo antimycobacterial activities, suggesting a promising approach for the development of new therapeutic agents against tuberculosis and drug-resistant mycobacterial infections (Senthilkumar et al., 2009).

Anticancer Activity

Another area of application for compounds related to this compound is in the field of oncology. Research into the synthesis and biological evaluation of pyrimidine-piperazine conjugates, for example, has revealed that these compounds exhibit significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Such findings underscore the potential of these chemical entities as templates for the development of new anticancer drugs, particularly through the modulation of estrogen receptor binding affinity and molecular docking studies that support their mechanism of action (Parveen et al., 2017).

Antibacterial and Antifungal Agents

Compounds with a core structure similar to this compound have also been evaluated for their antibacterial and antifungal properties. Synthesis and testing of quinolone derivatives with various substituents at the C-3 and C-7 positions have demonstrated effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests the versatility of these compounds in addressing a broad spectrum of microbial infections, providing a foundation for the development of new antimicrobial agents (Patel et al., 2010).

Properties

IUPAC Name

4-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-8-19-10-22-17(14)23-5-3-12(4-6-23)9-24-16-7-15(13-1-2-13)20-11-21-16/h7-8,10-13H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKAWOSHRALWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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